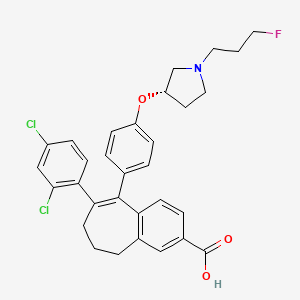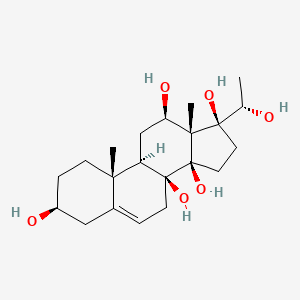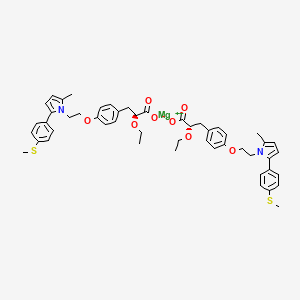
SD-1029
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JAK2 Inhibitor III, SD-1029, is a cell-permeable xanthenedione compound that acts as a JAK2-selective inhibitor . It has been shown to display a lower effect on the cellular phosphorylation levels of Jak1 and Src and shows little inhibition towards a panel of 49 other protein kinases in cell-free kinase assays .
Molecular Structure Analysis
The empirical formula of JAK2 Inhibitor III, this compound is C25H30Cl2N2O3 · 2HBr . Its molecular weight is 639.25 .Chemical Reactions Analysis
JAK2 Inhibitor III, this compound inhibits autophosphorylation of recombinant JAK2 and decreases levels of phosphorylated JAK2, but not JAK1 or Src .Physical And Chemical Properties Analysis
JAK2 Inhibitor III, this compound is a solid compound . It is off-white in color . It is soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C .Applications De Recherche Scientifique
Recherche sur le cancer : Inhibition de la prolifération cellulaire
SD-1029 est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber l'autophosphorylation de JAK2, une étape essentielle de la voie de signalisation JAK/STAT souvent impliquée dans l'oncogenèse {svg_1}. En inhibant cette voie, this compound réduit efficacement la prolifération cellulaire dans diverses lignées de cellules cancéreuses, notamment les cancers du foie, du sein et de l'ovaire. Cela en fait un outil précieux pour l'étude de la biologie du cancer et les interventions thérapeutiques potentielles.
Applications anti-inflammatoires : Modulation de la réponse immunitaire
La voie JAK/STAT joue également un rôle important dans le système immunitaire, en particulier dans la régulation de l'inflammation et de la réponse immunitaire. L'inhibition de JAK2 par this compound peut moduler les réponses immunitaires, ce qui le rend utile pour la recherche sur les maladies auto-immunes et le développement de médicaments anti-inflammatoires {svg_2}.
Troubles hématologiques : Traitement des néoplasmes myéloprolifératifs
Les mutations de JAK2 sont fréquemment retrouvées dans les néoplasmes myéloprolifératifs (NMP), un groupe de troubles hématologiques. L'inhibition ciblée de l'activité de JAK2 par this compound offre une approche thérapeutique potentielle pour le traitement des NMP, fournissant une base pour la recherche clinique et le développement de médicaments {svg_3}.
Recherche neurologique : Neuroinflammation et maladies neurodégénératives
Des recherches suggèrent que la voie JAK/STAT pourrait être impliquée dans la neuroinflammation et la progression des maladies neurodégénératives. This compound pourrait être utilisé pour explorer le rôle de cette voie dans ces conditions et pour développer des traitements ciblant la neuroinflammation {svg_4}.
Virologie : Inhibition de la réplication virale
Il a été démontré que this compound inhibe la réplication du virus de l'hépatite A en culture cellulaire, ce qui indique son application potentielle dans la recherche antivirale. Le mécanisme par lequel il inhibe la réplication virale pourrait fournir des informations sur de nouvelles stratégies antivirales {svg_5}.
Recherche sur la transduction du signal : Compréhension de la dynamique de la voie JAK/STAT
Au-delà de ses implications dans les maladies, this compound est un outil pour la recherche fondamentale sur la voie de signalisation JAK/STAT. En inhibant sélectivement JAK2, les chercheurs peuvent étudier la dynamique de cette voie et ses interactions avec d'autres processus cellulaires {svg_6}.
Mécanisme D'action
Target of Action
The primary target of SD-1029 is the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3) proteins . These proteins play crucial roles in cell survival and proliferation . Aberrant activation of STAT3 promotes tumor growth and survival in several human cancers, making it an attractive pathway for the development of targeted anticancer therapy .
Mode of Action
This compound inhibits the activation of STAT3 by inhibiting the phosphorylation of JAK2 . It has been shown to inhibit the nuclear translocation of STAT3, which is a necessary step for STAT3 to function as a DNA-binding transcription factor . This inhibition of JAK2 phosphorylation and STAT3 nuclear translocation disrupts the JAK-STAT signaling pathway, which is often aberrantly activated in various types of cancer .
Biochemical Pathways
The JAK-STAT signaling pathway is the primary biochemical pathway affected by this compound . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell. By inhibiting JAK2 and STAT3, this compound disrupts this signaling pathway, thereby inhibiting the transcription of genes that promote cell survival and proliferation .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action .
Result of Action
The inhibition of the JAK-STAT signaling pathway by this compound results in the down-regulation of anti-apoptotic proteins Bcl-X L and survivin, which are target proteins of activated STAT3 . This leads to the induction of apoptosis, or programmed cell death, in several human breast and ovarian cancer cell lines . This compound also enhances apoptosis induced by other drugs, such as paclitaxel, in ovarian cancer cells .
Safety and Hazards
Orientations Futures
JAK inhibitors have revolutionized treatments for a heterogeneous group of disorders, such as myeloproliferative neoplasms, rheumatoid arthritis, inflammatory bowel disease, and multiple immune-driven dermatological diseases . The use of JAK inhibitors in clinical scenarios, including haematology-oncology, rheumatology, dermatology, and gastroenterology, has revolutionized many traditional treatment pathways . Other potential applications in a disparate group of disorders are being developed and we await evaluation with interest .
Propriétés
IUPAC Name |
9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKLAKXQHDQKKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Br2Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

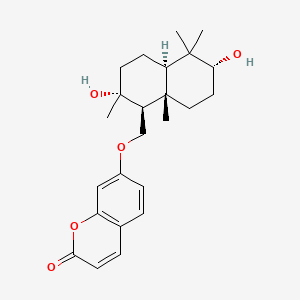
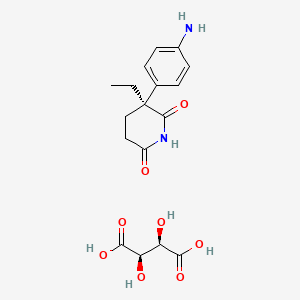
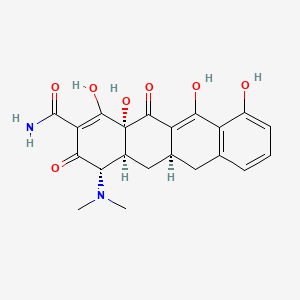
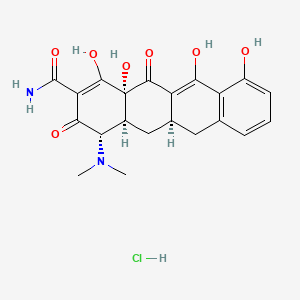
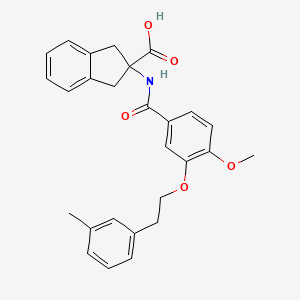

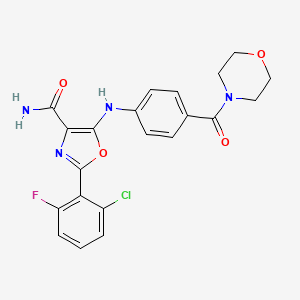
![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)
